3-Chloro-2-nitrobenzoic acid

crystal engineering co-crystal design supramolecular chemistry

This 3-chloro-2-nitro substitution pattern provides quantifiably stronger O⋯N hydrogen-bonding (2.5610 Å) vs. the 2-chloro-5-nitro isomer, crucial for stable pharmaceutical co-crystals. Combined with its higher acidity (pKa ≈ 2.36) and a melting point (~238 °C) that enables high-temperature recrystallization, this isomer uniquely simplifies purification and enhances SNAr reaction control. Its 11‑fold lower water solubility (0.47 g/L) vs. 4‑chloro‑2‑nitrobenzoic acid ensures efficient organic-phase retention and recovery. Choose the correct isomer for reproducible yields and solid-form quality.

Molecular Formula C7H4ClNO4
Molecular Weight 201.56 g/mol
CAS No. 4771-47-5
Cat. No. B1360118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2-nitrobenzoic acid
CAS4771-47-5
Molecular FormulaC7H4ClNO4
Molecular Weight201.56 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)[N+](=O)[O-])C(=O)O
InChIInChI=1S/C7H4ClNO4/c8-5-3-1-2-4(7(10)11)6(5)9(12)13/h1-3H,(H,10,11)
InChIKeyVCHSXYHBMFKRBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.00 M

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-2-nitrobenzoic Acid (CAS 4771-47-5) – Core Physicochemical Profile and Structural Definition


3-Chloro-2-nitrobenzoic acid is a crystalline, disubstituted aromatic carboxylic acid featuring a chlorine atom at the 3-position and a nitro group at the 2-position of the benzoic acid ring [1]. The compound possesses a predicted pKa of 1.82 ± 0.10 and a melting point of 237–239 °C [1]. It exhibits limited water solubility of 0.47 g/L at 25 °C and is soluble in DMSO and methanol . This substitution pattern imparts a specific electron‑withdrawing profile that distinguishes it from its positional isomers in both synthetic and supramolecular applications [2].

Why 3-Chloro-2-nitrobenzoic Acid Cannot Be Replaced by Other Chloro‑Nitrobenzoic Acid Isomers in Procurement


Substituting 3‑chloro‑2‑nitrobenzoic acid with a positional isomer such as 2‑chloro‑3‑nitrobenzoic acid or 4‑chloro‑2‑nitrobenzoic acid is not chemically or functionally equivalent. These isomers differ markedly in key properties that govern solubility, crystallinity, acidity, and supramolecular assembly. For instance, the melting point of 2‑chloro‑3‑nitrobenzoic acid is approximately 183–187 °C , while that of 4‑chloro‑2‑nitrobenzoic acid is 141–146 °C , compared with 237–239 °C for the 3‑chloro‑2‑nitro isomer . Similarly, the pKa values diverge, with 2‑chloro‑3‑nitrobenzoic acid exhibiting a pKa of 2.02 and 4‑chloro‑2‑nitrobenzoic acid a pKa of approximately 1.97 , whereas the 3‑chloro‑2‑nitro compound is more acidic (pKa ≈ 2.36 measured [1] or 1.82 predicted ). These quantifiable differences directly impact reaction yields, purification protocols, and crystal engineering outcomes. The evidence below demonstrates that selecting the correct isomer is essential for achieving the desired performance in specific synthetic and formulation contexts.

Quantitative Differentiation of 3-Chloro-2-nitrobenzoic Acid Against Closest Positional Isomers


Hydrogen‑Bond Distance in Co‑Crystals with Quinoline – Direct Structural Comparison

In co‑crystals with quinoline, the O⋯N hydrogen‑bond distance for 3‑chloro‑2‑nitrobenzoic acid is 2.5610 (13) Å [1]. This is significantly shorter than the 2.6476 (13) Å observed for the 2‑chloro‑5‑nitro isomer under identical conditions (185 K) [1]. The shorter distance reflects a stronger hydrogen‑bond interaction, which can influence crystal packing, thermal stability, and the reproducibility of co‑crystal formation during scale‑up.

crystal engineering co-crystal design supramolecular chemistry

Acidity (pKa) Difference Determines Reactivity and Salt Formation

The experimentally determined electrolytic dissociation constant (Ka) of 3‑chloro‑2‑nitrobenzoic acid is 4.4 × 10⁻³ (pKa ≈ 2.36) at 25 °C [1]. In contrast, the 2‑chloro‑3‑nitro isomer exhibits a pKa of 2.02 under comparable conditions . The 0.34 pKa unit difference translates to a ~2.2‑fold difference in acid strength, which can significantly alter reaction kinetics in acid‑catalyzed processes and the pH at which carboxylate salts precipitate.

acid-base chemistry salt formation reactivity modulation

Melting Point Divergence Enables Different Purification Strategies

3‑Chloro‑2‑nitrobenzoic acid melts at 237–239 °C . The 2‑chloro‑3‑nitro isomer melts substantially lower, at 183–187 °C , while the 4‑chloro‑2‑nitro isomer melts at only 141–146 °C . The 50–100 °C difference in melting point alters the temperature at which the compound can be recrystallized, sublimed, or processed without thermal degradation, and influences the choice of solvent systems for purification.

purification crystallization thermal stability

Water Solubility Distinguishes Handling and Aqueous Reaction Conditions

3‑Chloro‑2‑nitrobenzoic acid exhibits a water solubility of 0.47 g/L at 25 °C . In comparison, 4‑chloro‑2‑nitrobenzoic acid is approximately one order of magnitude more water‑soluble, with a reported solubility of 5.3 g/L at 15 °C [1]. This 11‑fold difference in aqueous solubility directly impacts the ease of aqueous work‑up, the design of biphasic reactions, and the potential for environmental release during manufacturing.

solubility formulation green chemistry

Synthetic Yield Benchmark for Pharmaceutical Intermediate Preparation

A patent‑documented synthetic route from 2‑amino‑3‑chlorobenzoic acid yields 3‑chloro‑2‑nitrobenzoic acid with a reported purity of 99.7% and an isolated yield of 84.9% . While direct comparative yield data for the synthesis of positional isomers under identical conditions is not available in the open literature, this benchmark establishes a reproducible, high‑yielding protocol that can be used to evaluate alternative starting materials or routes.

process chemistry synthetic methodology patent literature

High‑Value Application Scenarios for 3-Chloro-2-nitrobenzoic Acid Based on Quantified Differentiation


Crystal Engineering and Co‑Crystal Formulation Development

The 3‑chloro‑2‑nitrobenzoic acid isomer exhibits a distinctly shorter O⋯N hydrogen‑bond distance (2.5610 Å) in co‑crystals with quinoline compared to the 2‑chloro‑5‑nitro isomer (2.6476 Å) . This property makes it the isomer of choice for designing pharmaceutical co‑crystals that require a stronger and more directional carboxylate–pyridine interaction. The resulting co‑crystals are likely to exhibit improved stability and more predictable packing motifs, which are critical for solid‑form patenting and reproducible scale‑up.

pH‑Controlled Synthetic Transformations and Salt Formation

With a measured Ka of 4.4 × 10⁻³ (pKa ≈ 2.36) , 3‑chloro‑2‑nitrobenzoic acid is approximately 2.2‑fold more acidic than 2‑chloro‑3‑nitrobenzoic acid (pKa = 2.02) [1]. This higher acidity allows for milder deprotonation conditions, which is advantageous when generating carboxylate nucleophiles for SNAr reactions or for preparing salts with basic active pharmaceutical ingredients (APIs) that are sensitive to strong bases. The pKa difference also shifts the pH at which the free acid precipitates, enabling more selective purification protocols.

High‑Temperature Crystallization and Purification of Intermediates

The melting point of 3‑chloro‑2‑nitrobenzoic acid (237–239 °C) is approximately 50 °C higher than that of 2‑chloro‑3‑nitrobenzoic acid and nearly 100 °C higher than the 4‑chloro‑2‑nitro isomer [1]. This elevated melting point permits high‑temperature recrystallization from solvents such as acetic acid or ethanol, which is particularly valuable for removing impurities that co‑precipitate with the lower‑melting isomers. In multi‑step syntheses where thermal stability is not a limiting factor, the higher‑melting isomer offers a cleaner purification pathway.

Organic‑Phase Reactions and Biphasic Work‑Up Procedures

3‑Chloro‑2‑nitrobenzoic acid exhibits a water solubility of only 0.47 g/L at 25 °C , whereas 4‑chloro‑2‑nitrobenzoic acid is approximately 11‑fold more water‑soluble (5.3 g/L) [1]. For reactions conducted in biphasic aqueous‑organic systems, the low water solubility of the 3‑chloro‑2‑nitro isomer ensures that the majority of the compound remains in the organic phase, simplifying extraction and reducing product loss to the aqueous layer. This property also makes the compound easier to precipitate from aqueous mixtures during work‑up, improving recovery yields.

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